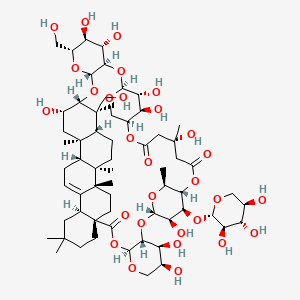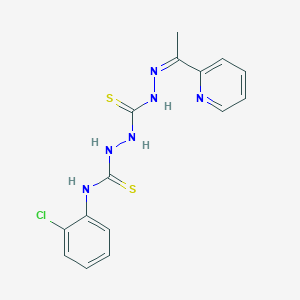
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is a synthetic peptide substrate extensively used in enzymatic assays. This compound is particularly valuable in measuring the activity of proteases, especially those involved in blood coagulation and fibrinolysis. Its intricate structure and diverse functionalities make it an invaluable tool in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final step involves the deprotection of the Cbz groups to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the required purity levels for research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: Involving the methoxy group, which can be oxidized to form corresponding quinones.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in the formation of quinones and other oxidized derivatives.
Substitution: Leads to the formation of deprotected peptides and other substituted products.
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is widely used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study protease activity.
Biology: In the investigation of protein-protein interactions and enzyme kinetics.
Medicine: For the development of diagnostic assays and therapeutic agents targeting proteases involved in diseases like cancer and thrombosis.
Industry: In the production of peptide-based drugs and biochemical reagents.
Mecanismo De Acción
The compound exerts its effects by serving as a substrate for proteases. Upon enzymatic cleavage, it releases a fluorescent or chromogenic product, which can be quantitatively measured. This allows researchers to determine the activity of specific proteases and study their inhibition or activation under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 7-amino-4-methylcoumarin (Z-AARR-AMC): Another peptide substrate used in similar assays.
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-nitroanilide (Z-AARR-pNA): Used for colorimetric detection of protease activity.
Uniqueness
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is unique due to its specific structure, which allows for the release of a 4-methoxy-2-naphthylamide moiety upon cleavage. This provides a distinct advantage in assays requiring high sensitivity and specificity.
Propiedades
Número CAS |
56674-16-9 |
|---|---|
Fórmula molecular |
C34H46N10O6 |
Peso molecular |
690.8 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-30(46)26(14-8-16-39-32(35)36)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27,42H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,43,45)(H4,35,36,39)(H4,37,38,40)(H,44,46,47)/t21-,26-,27-/m0/s1 |
Clave InChI |
DBYOPBQTYFSYLS-PUUVEUEGSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
56674-16-9 |
Sinónimos |
Cbz-Ala-Arg-Arg-MNA N-benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide Z-Ala-Arg-Arg-4-MNA Z-ARR-MNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)


![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)

![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)


